molecular formula C22H17BrN4O2S B12465057 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole

4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole

Cat. No.: B12465057
M. Wt: 481.4 g/mol
InChI Key: WQVJZVGYCTZHDC-UHFFFAOYSA-N
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Description

4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of benzyl, bromobenzyl, sulfanyl, and nitrophenyl groups in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzyl chloride with 4-nitrophenylhydrazine to form the corresponding hydrazone intermediate. This intermediate is then treated with benzyl isothiocyanate under basic conditions to yield the desired triazole compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate .

Chemical Reactions Analysis

4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes or receptors involved in critical cellular processes, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the proliferation of cancer cells or microbial pathogens .

Comparison with Similar Compounds

Similar compounds to 4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole include other 1,2,4-triazole derivatives with different substituents. These compounds often exhibit similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:

These compounds can be compared based on their chemical structures, reactivity, and biological activities to highlight the unique features of this compound.

Properties

Molecular Formula

C22H17BrN4O2S

Molecular Weight

481.4 g/mol

IUPAC Name

4-benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(4-nitrophenyl)-1,2,4-triazole

InChI

InChI=1S/C22H17BrN4O2S/c23-19-10-6-17(7-11-19)15-30-22-25-24-21(18-8-12-20(13-9-18)27(28)29)26(22)14-16-4-2-1-3-5-16/h1-13H,14-15H2

InChI Key

WQVJZVGYCTZHDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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